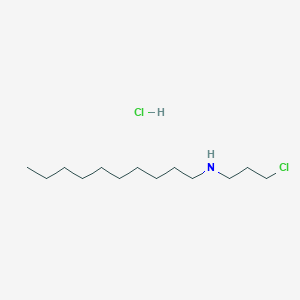![molecular formula C30H41NO6 B14392535 4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate CAS No. 89882-77-9](/img/structure/B14392535.png)
4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate is an organic compound that features a phenyl group substituted with a hexadecyloxycarbonyl group and a nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate typically involves the esterification of 4-hydroxybenzoic acid with hexadecanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position of the benzoate ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Nucleophilic Aromatic Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 4-[(Hexadecyloxy)carbonyl]phenyl 3-aminobenzoate.
Hydrolysis: 4-[(Hexadecyloxy)carbonyl]phenyl 3-carboxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate depends on its specific application. For instance, in biological systems, the compound may interact with cellular membranes due to its amphiphilic nature, potentially disrupting membrane integrity and leading to cell death. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
4-[(Hexadecyloxy)carbonyl]phenyl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate: The nitro group is positioned differently, which can affect its reactivity and biological activity.
Hexadecyloxycarbonylphenyl 3-nitrobenzoate: Similar structure but with variations in the positioning of functional groups.
Uniqueness
4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both a long alkyl chain and a nitro group allows for diverse applications ranging from materials science to medicinal chemistry.
Properties
CAS No. |
89882-77-9 |
|---|---|
Molecular Formula |
C30H41NO6 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(4-hexadecoxycarbonylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-36-29(32)25-19-21-28(22-20-25)37-30(33)26-17-16-18-27(24-26)31(34)35/h16-22,24H,2-15,23H2,1H3 |
InChI Key |
TUPXRGWFLKRRIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14392456.png)
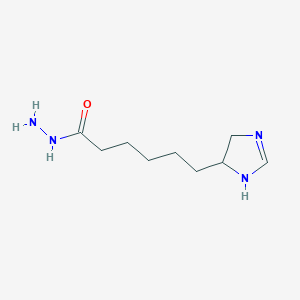

![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)
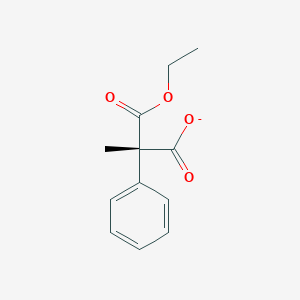
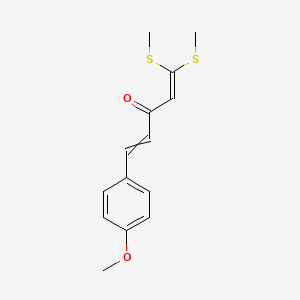
![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)

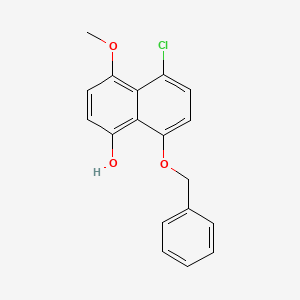
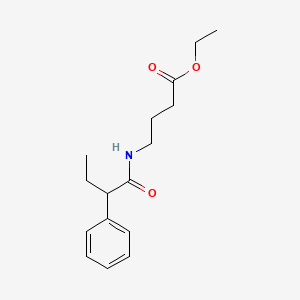
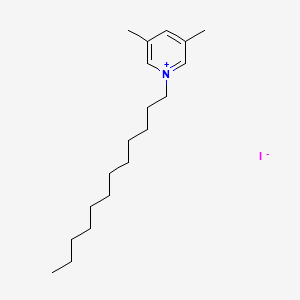

![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)
